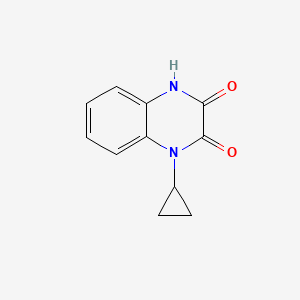
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione
概要
説明
Synthesis Analysis
An efficient synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is based on quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Chemical Reactions Analysis
The Diels-Alder reaction, a [4 + 2] cycloaddition, is a potential reaction for quinoxaline derivatives, resulting in the formation of a six-membered ring .
Physical And Chemical Properties Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . For 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione, the molecular formula is C11H10N2O2, indicating that it is not a cycloalkane but a derivative of quinoxaline.
科学的研究の応用
Medicinal Chemistry and Drug Development
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has drawn attention in medicinal chemistry due to its potential pharmacophore properties. Researchers explore its interactions with biological targets, aiming to design novel drugs. Some studies focus on its anti-inflammatory, antiviral, or anticancer effects. Further investigations into its mechanism of action and structure-activity relationships are ongoing .
Neuroscience and Neuroprotection
The compound’s unique structure suggests neuroprotective properties. Researchers investigate its impact on neuronal health, synaptic transmission, and neuroinflammation. Potential applications include treating neurodegenerative diseases like Alzheimer’s or Parkinson’s. Preclinical studies explore its ability to enhance neuronal survival and reduce oxidative stress .
Antioxidant and Free Radical Scavenging
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione exhibits antioxidant activity. It scavenges free radicals, protecting cells from oxidative damage. Applications extend to food preservation, cosmetics, and pharmaceutical formulations. Researchers study its stability, bioavailability, and potential as a natural antioxidant .
Organic Synthesis and Green Chemistry
The compound’s one-pot synthesis at room temperature makes it attractive for green chemistry. Researchers explore its use as a building block for more complex molecules. Its reactivity in various reactions, such as cyclizations or cross-couplings, contributes to sustainable synthetic routes .
Materials Science and Optoelectronics
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione derivatives find applications in materials science. They exhibit interesting optical properties, including fluorescence and phosphorescence. Researchers incorporate them into organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .
Analytical Chemistry and Reference Standards
High-quality reference standards are essential for accurate analytical measurements. Researchers use 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione as a benchmark in pharmaceutical testing. Its purity, stability, and well-characterized properties ensure reliable results in chromatography, spectroscopy, and other analytical techniques .
作用機序
将来の方向性
Future research could focus on further exploring the properties and potential applications of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione. Given the interest in quinoxaline derivatives as corrosion inhibitors , it would be interesting to investigate whether 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has similar properties.
特性
IUPAC Name |
4-cyclopropyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGJIKVRHRZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

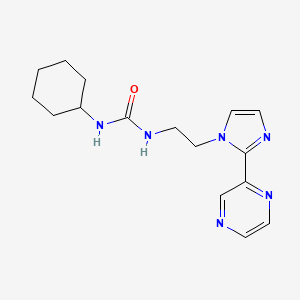
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
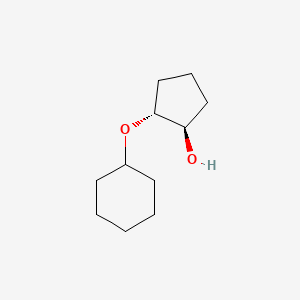
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
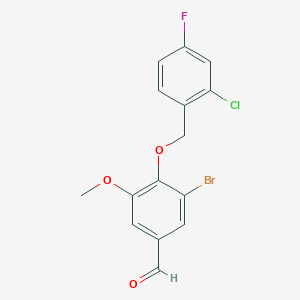
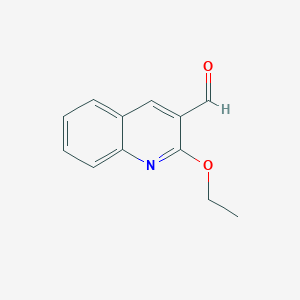

![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2554514.png)
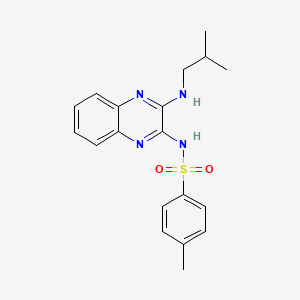
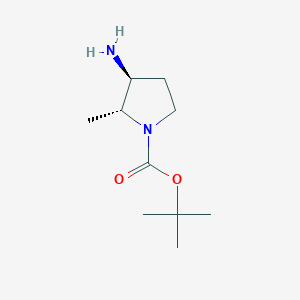
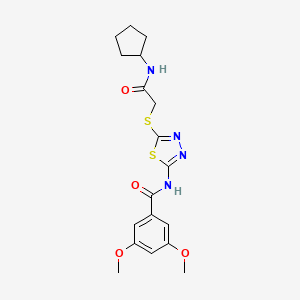
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554525.png)